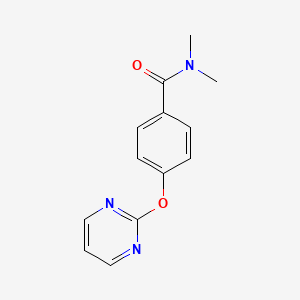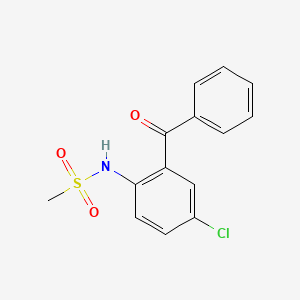![molecular formula C22H24N2OS B5526789 6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoquinoline compounds often involves multistep organic reactions, including selective Buchwald–Hartwig reactions, Pd-catalyzed intramolecular direct arylation, Suzuki reactions, and intramolecular nitrene insertion reactions. These methods enable the construction of complex isoquinoline skeletons starting from simpler aromatic compounds (Van Baelen et al., 2008).
Molecular Structure Analysis
The structural intricacies of isoquinoline derivatives can be explored through X-ray crystallography, revealing the molecular conformation, crystal packing, and intermolecular interactions. Studies on similar compounds have shown that molecular conformations are not significantly affected by substitution patterns, highlighting the rigidity of the isoquinoline framework (Yamuna et al., 2010).
Chemical Reactions and Properties
Isoquinoline compounds participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. These reactions can significantly alter the chemical and physical properties of the molecules, enabling the synthesis of a wide range of derivatives with varied biological and chemical activities (Gorbunov et al., 1992).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
One area of research involves the synthesis of complex molecules using 1,2,3,4-tetrahydroisoquinoline derivatives as starting materials. For example, the work by Liermann and Opatz (2008) demonstrates the synthesis of lamellarin U and lamellarin G trimethyl ether via alkylation of deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions. This method offers a novel pathway for synthesizing compounds that might share structural similarities or synthetic pathways with the molecule (Liermann & Opatz, 2008).
Biological Activities and Applications
Another aspect of scientific research applications involves the study of the biological activities of compounds. For instance, Gastpar et al. (1998) investigated the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to indolo[2,1-a]isoquinolines. This study identifies essential structural elements required for the activity, contributing to the development of cytostatics targeting microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Potential Anticancer Applications
Research by Huang et al. (2018) on dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3′-indolines] demonstrates their cytotoxicities against cancer cell lines, suggesting that compounds with similar structural features might exhibit potential as anticancer agents. The study's focus on regioselectivity and diastereoselectivity in synthesis, along with preliminary biological activity evaluations, provides insights into the design of novel therapeutic agents (Huang, Huang, Sun, & Yan, 2018).
Propriétés
IUPAC Name |
(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-13-9-14(2)20-19(10-13)15(3)21(23-20)22(25)24-8-7-16-11-18(26-4)6-5-17(16)12-24/h5-6,9-11,23H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCQWDKIBHQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4=C(C3)C=CC(=C4)SC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
